molecular formula C17H16ClNO2 B2401710 4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396875-03-8

4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2401710
CAS No.: 1396875-03-8
M. Wt: 301.77
InChI Key: YGUHVRBVYXRRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is an organic compound with a complex structure that includes a benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-4-methylphenyl isocyanate with appropriate reagents under controlled conditions to form the desired benzoxazepine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce new functional groups like amines or ethers.

Scientific Research Applications

4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: Shares a similar chlorinated phenyl structure but lacks the benzoxazepine ring.

    3-chloro-4-methylphenyl isocyanate: A precursor in the synthesis of the target compound, with similar reactivity but different applications.

Uniqueness

4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to its benzoxazepine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler chlorinated phenyl compounds and contributes to its potential in various research and industrial applications .

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-2-methyl-5H-1,4-benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-11-7-8-14(9-15(11)18)19-10-13-5-3-4-6-16(13)21-12(2)17(19)20/h3-9,12H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUHVRBVYXRRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC(=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.